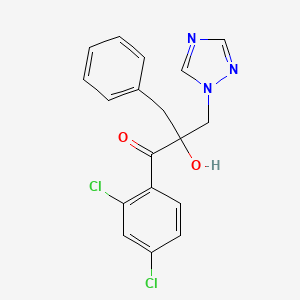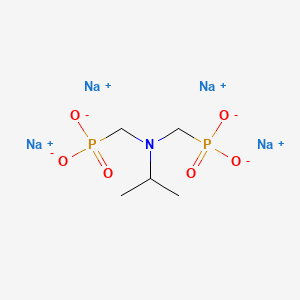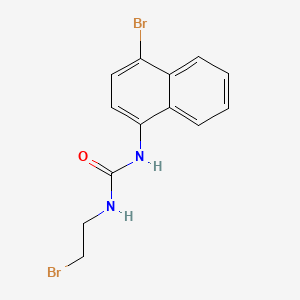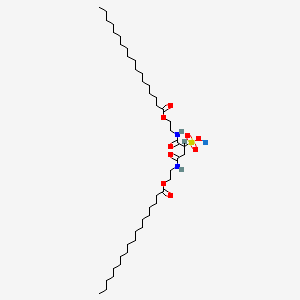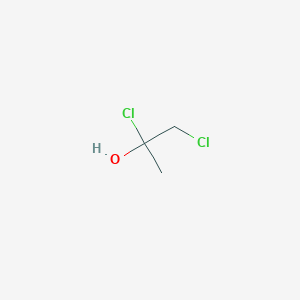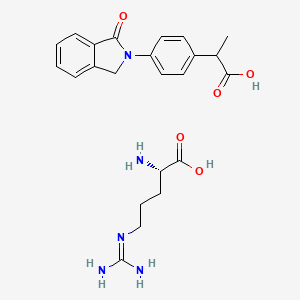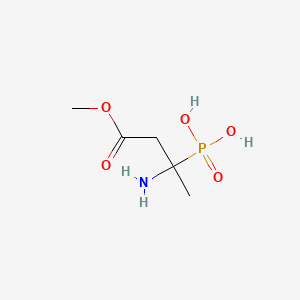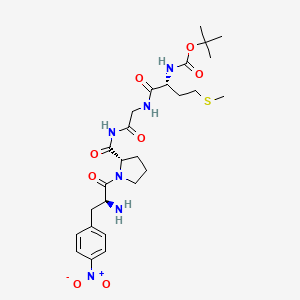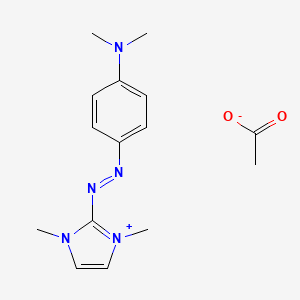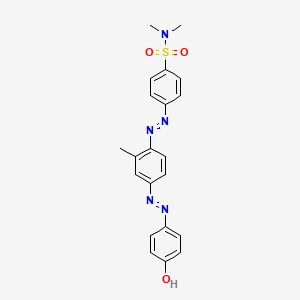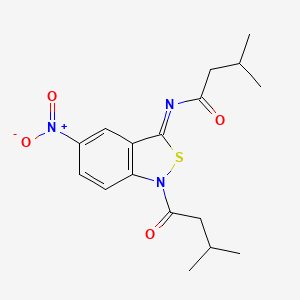
3-Methyl-N-(1-(3-methyl-1-oxobutyl)-5-nitro-2,1-benzisothiazol-3(1H)-ylidene)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-N-(1-(3-methyl-1-oxobutyl)-5-nitro-2,1-benzisothiazol-3(1H)-ylidene)butanamide is a complex organic compound that belongs to the class of benzisothiazole derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-N-(1-(3-methyl-1-oxobutyl)-5-nitro-2,1-benzisothiazol-3(1H)-ylidene)butanamide typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known procedures. The key steps in the synthesis may include:
Formation of the benzisothiazole core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the nitro group: Nitration reactions using reagents such as nitric acid or nitrating mixtures.
Attachment of the butanamide moiety: This can be done through amide bond formation reactions using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic routes to improve yield and reduce costs. This may include the use of continuous flow reactors, microwave-assisted synthesis, or other advanced techniques to enhance reaction efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methyl-N-(1-(3-methyl-1-oxobutyl)-5-nitro-2,1-benzisothiazol-3(1H)-ylidene)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while oxidation might produce a corresponding oxide.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigating its biological activity and potential as a drug candidate.
Medicine: Exploring its therapeutic potential for treating various diseases.
Industry: Use in the development of new materials or agricultural chemicals.
Mécanisme D'action
The mechanism of action of 3-Methyl-N-(1-(3-methyl-1-oxobutyl)-5-nitro-2,1-benzisothiazol-3(1H)-ylidene)butanamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism and molecular targets involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzisothiazole derivatives: Compounds with similar core structures but different substituents.
Nitrobenzene derivatives: Compounds with nitro groups attached to benzene rings.
Amide derivatives: Compounds with amide functional groups.
Uniqueness
The uniqueness of 3-Methyl-N-(1-(3-methyl-1-oxobutyl)-5-nitro-2,1-benzisothiazol-3(1H)-ylidene)butanamide lies in its specific combination of functional groups and structural features, which may confer unique biological activities or chemical properties compared to other similar compounds.
Propriétés
Numéro CAS |
106532-67-6 |
|---|---|
Formule moléculaire |
C17H21N3O4S |
Poids moléculaire |
363.4 g/mol |
Nom IUPAC |
3-methyl-N-[1-(3-methylbutanoyl)-5-nitro-2,1-benzothiazol-3-ylidene]butanamide |
InChI |
InChI=1S/C17H21N3O4S/c1-10(2)7-15(21)18-17-13-9-12(20(23)24)5-6-14(13)19(25-17)16(22)8-11(3)4/h5-6,9-11H,7-8H2,1-4H3 |
Clé InChI |
LQJFKQOUGJCMFF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC(=O)N=C1C2=C(C=CC(=C2)[N+](=O)[O-])N(S1)C(=O)CC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


